molecular formula C17H14ClNO3S2 B2831294 5-(4-chlorobenzenesulfonyl)-2-ethoxy-4-phenyl-1,3-thiazole CAS No. 861212-80-8

5-(4-chlorobenzenesulfonyl)-2-ethoxy-4-phenyl-1,3-thiazole

Cat. No.: B2831294
CAS No.: 861212-80-8
M. Wt: 379.87
InChI Key: GQVYNAFCFGUUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorobenzenesulfonyl)-2-ethoxy-4-phenyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenylsulfonyl group, an ethoxy group, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzenesulfonyl)-2-ethoxy-4-phenyl-1,3-thiazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxy-4-phenylthiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzenesulfonyl)-2-ethoxy-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-(4-chlorobenzenesulfonyl)-2-ethoxy-4-phenyl-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzenesulfonyl)-2-ethoxy-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds also contain a thiazole ring with various substituents and exhibit diverse biological activities.

    Indole Derivatives: Indole derivatives share some structural similarities and are known for their wide range of biological activities.

Uniqueness

5-(4-chlorobenzenesulfonyl)-2-ethoxy-4-phenyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5-(4-Chlorobenzenesulfonyl)-2-ethoxy-4-phenyl-1,3-thiazole is a compound that has garnered attention due to its potential biological activities, particularly in the context of anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 373.87 g/mol

The structure includes a thiazole ring, which is known for its pharmacological significance, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

In Vitro Studies

In vitro cytotoxicity assays have demonstrated that this compound exhibits significant activity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate its potency:

Cell Line IC50 (µg/mL) Reference Compound
MCF-710.105-Fluorouracil
HepG25.365-Fluorouracil

The compound's mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 in treated cells .

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cellular proliferation and survival pathways. Specifically, it targets:

  • NADPH oxidase : Inhibition leads to reduced oxidative stress in cancer cells.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the S and G2/M phases, disrupting normal cell division.

Study 1: Cytotoxicity Evaluation

A study conducted on various thiazole derivatives, including our compound of interest, showed promising results in terms of selectivity towards cancerous cells over normal cells. For instance, compounds with similar thiazole structures exhibited higher cytotoxicity against HepG2 cells compared to normal human fibroblasts .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to the thiazole ring significantly affect biological activity. For example, substituting different functional groups on the thiazole scaffold resulted in varying degrees of anticancer potency. The introduction of an ethoxy group was found to enhance solubility and bioavailability, contributing to improved efficacy against cancer cells .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-2-ethoxy-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S2/c1-2-22-17-19-15(12-6-4-3-5-7-12)16(23-17)24(20,21)14-10-8-13(18)9-11-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVYNAFCFGUUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(S1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.